3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
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Overview
Description
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a unique structure that combines a thiophene ring, a pyridazine ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of the thiophene and pyridazine intermediates. One common method involves the condensation of 2-methyl-1,3,4-oxadiazole with 4-(6-thiophen-2-ylpyridazin-3-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), acetone, ethanol.
Catalysts: Triethylamine, palladium on carbon.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the thiophene and pyridazine rings.
4-(6-Thiophen-2-ylpyridazin-3-yl)piperazine: Contains the thiophene and pyridazine rings but lacks the oxadiazole ring.
1,3,4-Oxadiazole derivatives: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and potential applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-17-20-16(23-12)11-21-6-8-22(9-7-21)15-5-4-13(18-19-15)14-3-2-10-24-14/h2-5,10H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZMFKMGKWWQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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